Cas no 23178-01-0 (2-(propan-2-ylsulfanyl)acetonitrile)

2-(Propan-2-ylsulfanyl)acetonitrile is a sulfur-containing nitrile compound characterized by its versatile reactivity, particularly in organic synthesis. The presence of both the isopropylthio (–S–CH(CH₃)₂) and cyano (–CN) functional groups enables its use as a key intermediate in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its moderate polarity and stability under standard conditions facilitate handling and storage. The compound’s reactivity in nucleophilic substitution and addition reactions makes it valuable for constructing sulfur-functionalized frameworks. Additionally, its well-defined molecular structure ensures consistent performance in synthetic applications, offering chemists a reliable building block for tailored molecular design.
2-(propan-2-ylsulfanyl)acetonitrile structure
23178-01-0 structure
Product name:2-(propan-2-ylsulfanyl)acetonitrile
CAS No:23178-01-0
MF:C5H9NS
MW:115.196659803391
MDL:MFCD00041526
CID:4711594
PubChem ID:15565313

2-(propan-2-ylsulfanyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • (Isopropylthio)acetonitrile
    • 2-(propan-2-ylsulfanyl)acetonitrile
    • MDL: MFCD00041526
    • Inchi: 1S/C5H9NS/c1-5(2)7-4-3-6/h5H,4H2,1-2H3
    • InChI Key: SXTZELRBDHGZGR-UHFFFAOYSA-N
    • SMILES: S(CC#N)C(C)C

Computed Properties

  • Exact Mass: 115.04557046g/mol
  • Monoisotopic Mass: 115.04557046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 79.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 49.1

2-(propan-2-ylsulfanyl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB541138-1g
(Isopropylthio)acetonitrile; .
23178-01-0
1g
€328.20 2025-02-27
Enamine
EN300-85817-0.5g
2-(propan-2-ylsulfanyl)acetonitrile
23178-01-0 95%
0.5g
$397.0 2024-05-21
Enamine
EN300-85817-5g
2-(propan-2-ylsulfanyl)acetonitrile
23178-01-0
5g
$1199.0 2023-09-02
abcr
AB541138-2.52,5g
(Isopropylthio)acetonitrile; .
23178-01-0
2.52,5g
€692.40 2024-04-18
Enamine
EN300-85817-1g
2-(propan-2-ylsulfanyl)acetonitrile
23178-01-0
1g
$414.0 2023-09-02
Enamine
EN300-85817-10g
2-(propan-2-ylsulfanyl)acetonitrile
23178-01-0
10g
$1778.0 2023-09-02
abcr
AB541138-100mg
(Isopropylthio)acetonitrile; .
23178-01-0
100mg
€137.00 2025-02-27
abcr
AB541138-250mg
(Isopropylthio)acetonitrile; .
23178-01-0
250mg
€200.70 2025-02-27
Enamine
EN300-85817-0.05g
2-(propan-2-ylsulfanyl)acetonitrile
23178-01-0 95%
0.05g
$348.0 2024-05-21
Enamine
EN300-85817-2.5g
2-(propan-2-ylsulfanyl)acetonitrile
23178-01-0 95%
2.5g
$810.0 2024-05-21

2-(propan-2-ylsulfanyl)acetonitrile Related Literature

Additional information on 2-(propan-2-ylsulfanyl)acetonitrile

Introduction to 2-(Propan-2-ylsulfanyl)acetonitrile (CAS No. 23178-01-0)

2-(Propan-2-ylsulfanyl)acetonitrile, also known by its CAS number 23178-01-0, is a versatile organic compound with a unique structure and a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its molecular formula C5H9NS, which consists of a nitrile group (-CN) and a sulfanyl (thioether) group attached to an isopropyl moiety. The combination of these functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways.

The synthesis of 2-(propan-2-ylsulfanyl)acetonitrile can be achieved through several methods, including the reaction of isopropyl mercaptan with acrylonitrile or the alkylation of thiourea followed by nitrile formation. These synthetic routes are well-documented in the literature and have been optimized for industrial-scale production. The compound's stability under various conditions, such as temperature and pH, has been extensively studied, ensuring its reliability as a starting material in chemical processes.

In the realm of medicinal chemistry, 2-(propan-2-ylsulfanyl)acetonitrile has garnered significant attention due to its potential as a building block for the synthesis of bioactive molecules. Recent research has explored its use in the development of novel drugs targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, which could be beneficial in treating conditions such as arthritis and neurodegenerative disorders.

The biological activity of 2-(propan-2-ylsulfanyl)acetonitrile and its derivatives has been evaluated through in vitro and in vivo experiments. In one notable study, researchers investigated the cytotoxic effects of this compound on cancer cell lines. The results indicated that certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents. Further investigations are underway to optimize these derivatives for clinical applications.

Beyond its medicinal applications, 2-(propan-2-ylsulfanyl)acetonitrile finds utility in materials science and polymer chemistry. Its ability to participate in polymerization reactions makes it a valuable monomer for the synthesis of functional polymers with tailored properties. These polymers can be used in various applications, including coatings, adhesives, and electronic materials. The unique combination of nitrile and sulfanyl functionalities provides opportunities for designing polymers with enhanced mechanical strength, thermal stability, and chemical resistance.

In environmental chemistry, the fate and behavior of 2-(propan-2-ylsulfanyl)acetonitrile in different environmental matrices have been studied to assess its potential impact on ecosystems. Research has shown that this compound is biodegradable under aerobic conditions but may persist in anaerobic environments. Efforts are ongoing to develop bioremediation strategies to mitigate any potential environmental risks associated with its use.

The safety profile of 2-(propan-2-ylsulfanyl)acetonitrile has also been thoroughly evaluated. Toxicological studies have demonstrated that it is generally considered safe for handling and use under appropriate conditions. However, standard safety protocols should be followed to minimize exposure risks and ensure worker safety in industrial settings.

In conclusion, 2-(propan-2-ylsulfanyl)acetonitrile (CAS No. 23178-01-0) is a multifunctional compound with a broad spectrum of applications across various scientific disciplines. Its unique chemical structure and versatile reactivity make it an indispensable tool for researchers and chemists working in fields such as medicinal chemistry, materials science, and environmental chemistry. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.

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